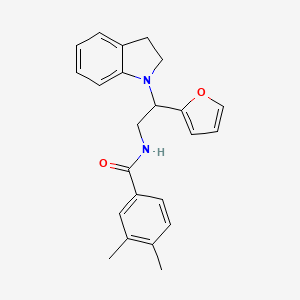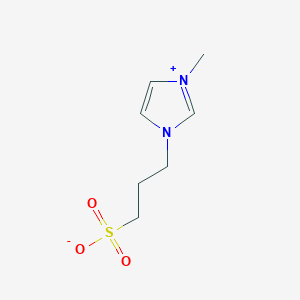
1-(3-Sulfonatopropyl)-3-methyl-1H-imidazole-3-ium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Sulfonatopropyl)-3-carbamoyl-1,4-dihydropyridine is a compound that has been used as an enzyme-specific substrate for NAD(P)H quinone oxidoreductase 2 (NQO2) and has been reported as a cofactor for a number of enzymes . Another related compound, 1-(3-Sulfopropyl)pyridinium Hydroxide Inner Salt, has been used in biochemical research .
Synthesis Analysis
While specific synthesis methods for “1-(3-Sulfonatopropyl)-3-methyl-1H-imidazole-3-ium” were not found, a related compound, 1-Mesityl-3-(3-sulfonatopropyl) imidazolium (MSI), has been studied for its in vivo anti-proteotoxic effects .
Wissenschaftliche Forschungsanwendungen
Green Chemistry and Organic Synthesis
1-(3-Sulfonatopropyl)-3-methyl-1H-imidazole-3-ium and its derivatives are prominently utilized in green chemistry for the synthesis of various organic compounds. For instance, they have been applied as Brønsted acidic ionic liquids in the nitration of aromatic compounds, showcasing their role in facilitating the in-situ generation of nitrogen dioxide for the efficient production of nitroarenes (Zolfigol et al., 2012). Similarly, these ionic liquids have been employed as catalysts in the synthesis of polyhydroquinoline derivatives via a one-pot condensation method, highlighting their efficiency and reusability in organic synthesis processes (Khaligh, 2014).
Catalysis and Material Science
In the realm of catalysis and material science, these compounds have been used to synthesize tetrasubstituted imidazoles under solvent-free conditions, demonstrating their effectiveness as green and reusable catalysts (Davoodnia et al., 2010). Moreover, their application extends to the preparation of water-soluble gold complexes, which are active and recyclable catalysts for the cycloisomerization of γ-alkynoic acids, showcasing their versatility in catalyzing reactions under mild conditions (Tomás‐Mendivil et al., 2013).
Pharmaceutical and Biomedical Applications
Beyond catalysis, these ionic liquids have been explored for their potential in pharmaceutical and biomedical applications. For example, the antibacterial properties of water-soluble gold(I) complexes derived from this compound have been assessed, showing promising results against a range of Gram-positive and Gram-negative bacteria, which could pave the way for new therapeutic agents (Fernández et al., 2014).
Advanced Materials and Engineering
Furthermore, the structural properties of 1-alkyl(aralkyl)-3-methylimidazolium derivatives have been studied to understand their influence on the physical properties of ionic liquids, which is crucial for the development of advanced materials and applications in engineering (Dzyuba & Bartsch, 2002).
Zukünftige Richtungen
While specific future directions for “1-(3-Sulfonatopropyl)-3-methyl-1H-imidazole-3-ium” are not available, research on related compounds suggests potential applications in the development of novel therapies to retard age-related proteotoxic diseases , and in the field of large-scale energy storage .
Eigenschaften
IUPAC Name |
3-(3-methylimidazol-3-ium-1-yl)propane-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O3S/c1-8-4-5-9(7-8)3-2-6-13(10,11)12/h4-5,7H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATMUPYZFJLLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)CCCS(=O)(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate hydrochloride](/img/structure/B2681884.png)
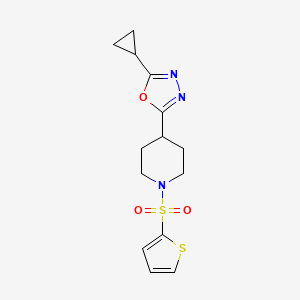

![N-(2-chlorobenzyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2681890.png)
![6-({[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-7-ethyl[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2681892.png)

![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2681894.png)
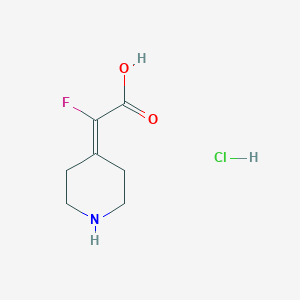
![2-Cyclopropyl-1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole](/img/structure/B2681897.png)

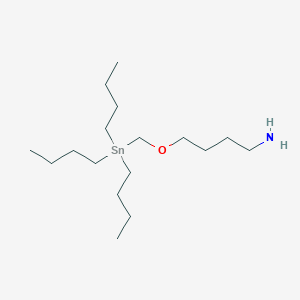
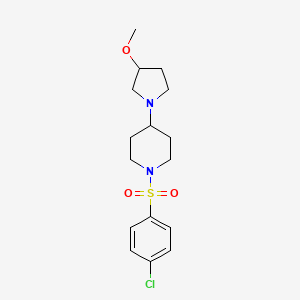
![(Z)-4-benzoyl-N-(6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2681906.png)
